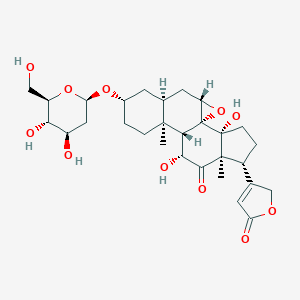

Cobalt(II) gluconate hydrate

Descripción general

Descripción

Synthesis Analysis

The synthesis of cobalt(II) complexes often involves hydrothermal or metathesis reactions, as seen in the preparation of cobalt(II)-pyromellitate complexes. These methods can potentially be applied to cobalt(II) gluconate hydrate, adapting conditions such as solvent, temperature, and cobalt source to optimize yield and purity (H. Kumagai, C. Kepert, & M. Kurmoo, 2002).

Molecular Structure Analysis

Cobalt(II) complexes exhibit diverse molecular structures, ranging from monomeric units to three-dimensional networks. For instance, cobalt(II) complexes with L-glutamate show a three-dimensional chiral metal–organic network, suggesting that cobalt(II) gluconate might form similar intricate structures (Yugen Zhang, M. Saha, & I. Bernal, 2003).

Chemical Reactions and Properties

Cobalt(II) complexes are known for their versatile chemical behaviors, including their ability to undergo redox reactions and to bind with various organic and inorganic ligands. The presence of cobalt(II) in complexes often imparts magnetic properties due to its unpaired electrons, as seen in cobalt(II) complexes with pyromellitate, which display complex magnetic behaviors (H. Kumagai, C. Kepert, & M. Kurmoo, 2002).

Physical Properties Analysis

Physical properties such as solubility, color, and crystallinity of cobalt(II) complexes can vary widely depending on the ligands involved and the hydration state. Studies on cobalt(II) dichloride hydrates provide insights into phase transitions among different hydrates, which could be relevant for understanding the physical behavior of cobalt(II) gluconate hydrate under varying environmental conditions (K. Waizumi, H. Masuda, H. Ohtaki, K. Tsukamoto, & I. Sunagawa, 1990).

Chemical Properties Analysis

The chemical properties of cobalt(II) gluconate hydrate, such as its reactivity, stability, and coordination behavior, can be inferred from studies on similar cobalt(II) complexes. For example, cobalt(II) complexes with biologically active ligands like glutathione reveal insights into their coordination chemistry and potential reactivity patterns (Bibhesh K. Singh, R. Sharma, & B. S. Garg, 2006).

Aplicaciones Científicas De Investigación

Biosensors and Biosensor-Based Solutions : Ashton and Pickering (1970) noted that the cobalt(II) gluconate system exhibits unstable cationic species and insoluble compounds, particularly above pH 9.5. This characteristic suggests potential applications in biosensors and biosensor-based solutions (Ashton & Pickering, 1970).

Electroanalytical Applications : Casella and Di Fonzo (2011) found that anodic electrodeposition of cobalt oxides from an alkaline bath containing Co-gluconate complexes on glassy carbon surface electrodes can produce notable electroanalytical results, particularly for amperometric applications in strong alkaline solutions (Casella & Di Fonzo, 2011).

Kinetic-Catalytic Cobalt Determination : Chaparro et al. (2015) proposed a kinetic-catalytic method for cobalt determination at pH 9.2 using multisyringe flow injection analysis (MSFIA), achieving a 95% recovery rate for cobalt in various samples, including cobalt gluconate (Chaparro et al., 2015).

Electrodeposition in Steel Production : Abd El Rehim et al. (2002) demonstrated that electrodeposition of cobalt from gluconate baths produces steel with high microhardness and high performance. The deposition properties were influenced by charge transfer control (Abd El Rehim, Ibrahim, & Dankeria, 2002).

Detection of Hydrazine Compounds : Casella and Contursi (2012) showed that cobalt oxyhydroxide modified glassy carbon electrodes are effective for detecting hydrazine compounds, with detection limits ranging from 0.5 to 2 M and linear ranges over three orders of magnitude (Casella & Contursi, 2012).

Supercapacitor Application : Yang et al. (2013) created cobalt monoxide-doped graphitic porous carbon microspheres (Co-GPCMs), a novel electrode material for high energy density supercapacitors, offering improved energy density and a higher operation voltage (Yang et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

cobalt(2+);(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.Co/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+2/t2-,3-,4+,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBDSOAUIVHRFK-OSQBQZLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CoO7+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222241 | |

| Record name | Cobaltous gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) gluconate hydrate | |

CAS RN |

71957-08-9 | |

| Record name | Cobaltous gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(D-gluconato-O1,O2)cobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)

![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)

![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)

![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)